molecular formula C12H7ClN4S B2412026 2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)malononitrile CAS No. 692732-73-3

2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)malononitrile

Cat. No. B2412026
CAS RN: 692732-73-3
M. Wt: 274.73
InChI Key: XAPVVZPKZXYRJQ-UHFFFAOYSA-N
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Description

2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)malononitrile, also known as 2-CPM, is an organic compound used in scientific research. It is a member of the thiazole family and is used in a variety of studies due to its unique properties. This compound has been used in a variety of research applications, including biomedical, pharmaceutical, and biotechnological research.

Scientific Research Applications

Synthesis and Potential Biological Activities

  • Synthesis of Derivatives : Studies have explored the synthesis of various derivatives, including 1,3,4‐Triaryl‐5‐chloropyrazole, Pyrano[2,3‐c]pyrazole, Pyrazolylphthalazine, and Pyrano[2,3‐d]thiazole derivatives. These compounds showed moderate molluscicidal activity towards Biomphalaria alexandrina snails, indicating potential biological applications (Abdelrazek, Michael, & Mohamed, 2006).

  • Antioxidant Agent : Another study synthesized 5-arylazo-2-chloroacetamido thiazole derivatives, elucidated by spectral analyses, and subjected them to quantum chemical calculations. These derivatives demonstrated significant in vitro antioxidant activity (Hossan, 2020).

  • Regioselective Synthesis : Research into the regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles suggests potential for generating specific chemical structures for further study (Bakavoli, Beyzaei, Rahimizadeh, & Eshghi, 2011).

  • Characterisation and Bioactivity : The characterisation and bioactivity of polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole derivatives were explored, indicating potential antibacterial applications (Elassar, 2012).

  • Novel Functionalized Analogues : A study synthesized 2-(3-cyano-5-hydroxy-5-methyl-4-vinylene-1H-pyrrol-2(5H)-ylidene)malononitriles, which are novel functionalized analogs of tricyanofuran-containing push–pull chromophores. This has implications for advanced material sciences (Belikov, Fedoseev, Ievlev, & Ershov, 2018).

  • Anticancer Activity : Some derivatives have been studied for their anticancer activity, indicating potential therapeutic applications. For instance, a series of thiazolo[3,2-a]pyridines showed promising anticancer activity across a range of cancer cell lines (Altug, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2011).

  • Crystal Structure Analysis : The synthesis and study of the crystal structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile have been conducted, revealing detailed insights into its molecular structure (Al-Adiwish & Barag, 2022).

  • Hydrogen-Bonding Properties and DFT Studies : The hydrogen-bonding properties and density functional theory (DFT) studies of certain derivatives have been explored, providing deeper understanding of their chemical behaviors (Chen, 2015).

properties

IUPAC Name

2-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4S/c13-12-16-7-11(18-12)8-17-3-1-2-10(17)4-9(5-14)6-15/h1-4,7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPVVZPKZXYRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C(C#N)C#N)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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